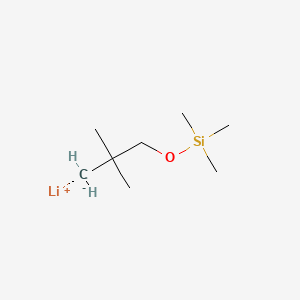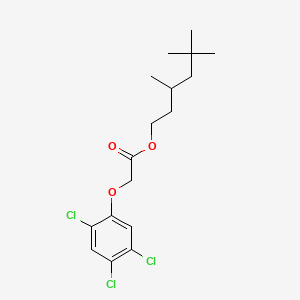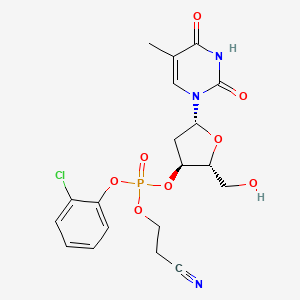
3'-Thymidylic acid, 2-chlorophenyl 2-cyanoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Thymidylic acid, 2-chlorophenyl 2-cyanoethyl ester: is a synthetic organic compound with the molecular formula C19H21ClN3O8P and a molecular weight of 485.812101 . This compound is a derivative of thymidylic acid, which is a nucleotide found in DNA. The addition of the 2-chlorophenyl and 2-cyanoethyl ester groups modifies its chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Thymidylic acid, 2-chlorophenyl 2-cyanoethyl ester typically involves the esterification of 3’-thymidylic acid with 2-chlorophenyl and 2-cyanoethyl groups. The reaction conditions often require the use of a catalyst, such as dicyclohexylcarbodiimide (DCC) , and a solvent like dimethylformamide (DMF) . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chlorophenyl group, leading to the formation of chlorinated by-products.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Chlorinated derivatives.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, it can be used as a probe to study DNA interactions and modifications. The 2-chlorophenyl group can be used to introduce specific labels or tags for detection .
Medicine: The compound’s ability to interact with DNA makes it a candidate for such studies .
Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The compound exerts its effects primarily through interactions with DNA. The 2-chlorophenyl group can intercalate between DNA bases, disrupting the normal structure and function of the DNA molecule. This can lead to inhibition of DNA replication and transcription, making it useful in studies of DNA-protein interactions and as a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
- 3’-Thymidylic acid, 2-chlorophenyl ester
- 3’-Thymidylic acid, 2-cyanoethyl ester
- 3’-Thymidylic acid, phenyl 2-cyanoethyl ester
Uniqueness: The combination of the 2-chlorophenyl and 2-cyanoethyl ester groups in 3’-Thymidylic acid, 2-chlorophenyl 2-cyanoethyl ester provides a unique set of chemical properties. This dual modification enhances its reactivity and specificity in chemical and biological applications compared to its analogs .
Propriétés
Numéro CAS |
80817-40-9 |
|---|---|
Formule moléculaire |
C19H21ClN3O8P |
Poids moléculaire |
485.8 g/mol |
Nom IUPAC |
(2-chlorophenyl) 2-cyanoethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C19H21ClN3O8P/c1-12-10-23(19(26)22-18(12)25)17-9-15(16(11-24)29-17)31-32(27,28-8-4-7-21)30-14-6-3-2-5-13(14)20/h2-3,5-6,10,15-17,24H,4,8-9,11H2,1H3,(H,22,25,26)/t15-,16+,17+,32?/m0/s1 |
Clé InChI |
FHCIBQVTFJCGFG-ZKHLZZRJSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(OCCC#N)OC3=CC=CC=C3Cl |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(OCCC#N)OC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide)](/img/structure/B12677165.png)

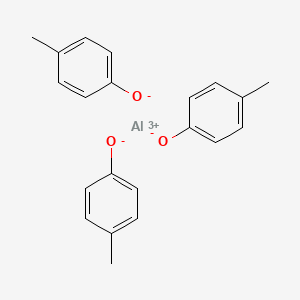
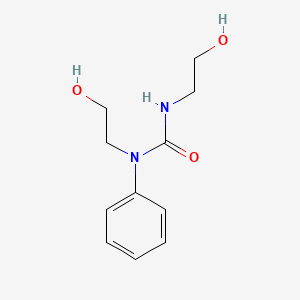

![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
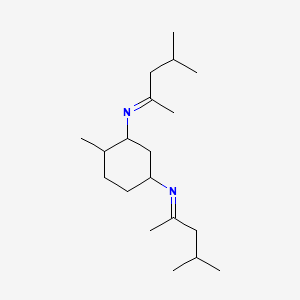

![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)

